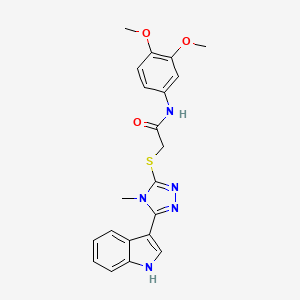

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-26-20(15-11-22-16-7-5-4-6-14(15)16)24-25-21(26)30-12-19(27)23-13-8-9-17(28-2)18(10-13)29-3/h4-11,22H,12H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRHXPQHFHOQHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a hybrid molecule that incorporates both indole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 385.5 g/mol. The structure features an indole ring linked to a triazole-thioether and an acetamide group that contributes to its pharmacological profile.

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (breast cancer).

Cytotoxicity Studies

In vitro cytotoxicity assays using the MTT method revealed that the compound demonstrated dose-dependent cytotoxic effects on both HCT-116 and MCF-7 cell lines. The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2 | HCT-116 | 15.4 |

| 2 | MCF-7 | 18.1 |

| Doxorubicin | HCT-116 | 0.5 |

| Doxorubicin | MCF-7 | 0.2 |

These results indicate that while the compound shows promising activity, it is less potent than doxorubicin, a standard chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications to the triazole and indole components significantly influence the biological activity of the compound. For instance:

- Substitution at the thiol group with various alkyl chains enhanced cytotoxicity against MCF-7 cells.

- The presence of electron-donating groups on the phenyl ring was found to improve activity against both cancer cell lines.

The proposed mechanism of action for compounds containing triazole rings involves inhibition of key enzymes involved in cell proliferation and survival. Specifically, these compounds may interfere with DNA synthesis and repair mechanisms in cancer cells.

Case Studies

A notable case study involved a series of derivatives synthesized from the original compound. These derivatives were tested for their efficacy against resistant cancer cell lines. For example:

- Compound A : Exhibited an IC50 of 10 µM against resistant MCF-7 cells.

- Compound B : Showed enhanced selectivity for HCT-116 cells with an IC50 of 8 µM.

These findings suggest that structural modifications can lead to improved efficacy and selectivity.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide exhibit promising anticancer activity. For example, derivatives of indole and triazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is critical in mediating inflammatory responses . The anti-inflammatory potential is particularly relevant for conditions like asthma and arthritis, where 5-LOX plays a pivotal role.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Modifications at the indole or triazole positions can significantly influence biological activity. For instance:

- Indole Substituents : Varying the substituents on the indole ring can enhance binding affinity to target proteins.

- Triazole Modifications : Alterations in the triazole ring can improve solubility and bioavailability.

Case Study 1: Anticancer Activity

In a study evaluating various indole derivatives, one compound demonstrated a growth inhibition rate of over 80% against ovarian cancer cell lines (OVCAR-8). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Studies

Another study utilized molecular modeling to predict the binding interactions of similar compounds with the active site of 5-lipoxygenase. The results indicated that modifications leading to increased hydrophobic interactions significantly enhanced inhibitory potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

- Oxadiazole vs. Triazole Derivatives: Compounds like 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide () replace the triazole with an oxadiazole. For instance, oxadiazole derivatives showed moderate enzyme inhibition (e.g., acetylcholinesterase), whereas triazole analogs may offer superior metabolic stability .

- Pyrrole/Thiophene Substituents :

Derivatives such as 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol () and N-(3,4-dichlorophenyl)-2-[4-phenyl-5-benzyl(1,2,4-triazol-3-ylthio)]acetamide () highlight the impact of heteroaromatic substitutions. Pyrrole and thiophene groups enhance electron-rich environments, influencing redox properties and binding affinity to hydrophobic enzyme pockets .

Substituent Effects on the Aryl Acetamide Group

- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in or 3-nitrophenyl in ). Methoxy groups increase electron density, enhancing π-donor interactions, while chloro/nitro groups improve electrophilicity, affecting charge-transfer properties in nonlinear optical (NLO) applications .

- Biological Activity :

N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () demonstrated enzyme inhibition, but the target compound’s dimethoxy substituents may improve selectivity for serotoninergic or kinase targets due to enhanced hydrogen-bonding capacity .

Alkyl Chain Modifications

- Propanamide vs. Acetamide Backbones :

Propanamide derivatives (e.g., 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide in ) introduce longer alkyl chains, increasing hydrophobicity and altering molecular conformation. The shorter acetamide chain in the target compound may favor tighter binding to shallow enzyme active sites .

Key Research Findings and Data

Physical-Chemical Properties

- Solubility : The dimethoxyphenyl group improves aqueous solubility compared to chloro- or nitro-substituted analogs, as evidenced by logP values (predicted logP for target: ~2.8 vs. ~3.5 for dichlorophenyl analog) .

- NLO Properties : Triazole derivatives with nitro groups () exhibit higher hyperpolarizability (β: 12.5 × 10⁻³⁰ esu) due to strong electron-withdrawing effects. The target’s methoxy groups may reduce β but enhance thermal stability .

Q & A

Basic: What are the standard synthetic routes for this compound?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid derivatives under reflux conditions. The reaction is heated in ethanol or water with a base (e.g., KOH) to facilitate thioether bond formation. Subsequent condensation with 3,4-dimethoxyaniline derivatives forms the acetamide moiety. Purification involves recrystallization from ethanol or column chromatography .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Temperature control : Prolonged reflux (1–3 hours) ensures complete substitution, monitored via TLC.

- Solvent selection : Ethanol-water mixtures enhance solubility of intermediates, reducing side products.

- Stoichiometric ratios : A 1:1.2 molar ratio of thiol to chloroacetic acid minimizes unreacted starting material.

- Catalysis : Trace iodine or triethylamine can accelerate thiol activation .

Basic: What characterization techniques confirm the compound’s structure?

- Spectroscopy : 1H/13C NMR identifies protons (e.g., indole NH at δ 10–12 ppm) and carbons (e.g., acetamide carbonyl at δ 165–170 ppm). IR confirms thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds.

- Elemental analysis : Validates C, H, N, S percentages within ±0.4% of theoretical values.

- LC-MS : Determines molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

Advanced: How can computational methods predict biological activity?

- PASS program : Predicts antimicrobial/antifungal activity based on structural similarity to known triazole derivatives with >80% Pa (probability of activity).

- Molecular docking : Models interactions with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Docking scores (e.g., binding energy < -8 kcal/mol) indicate high affinity .

Basic: What biological activities are reported for structurally similar compounds?

Analogous 1,2,4-triazole derivatives exhibit:

- Antimicrobial activity : MIC values of 2–16 µg/mL against Staphylococcus aureus and Candida albicans.

- Antifungal activity : Inhibition zones of 15–25 mm in disc diffusion assays.

- Structure-activity relationship (SAR) : 3,4-Dimethoxyphenyl and indole groups enhance membrane penetration and target binding .

Advanced: How can contradictory pharmacological data be resolved?

Conflicting bioactivity results may arise from:

- Substituent effects : Varying methoxy positions (e.g., 3,4- vs. 2,4-dimethoxy) alter lipophilicity and target affinity.

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).

- Salt formation : Sodium or zinc salts of the acetamide improve solubility, enhancing in vivo efficacy .

Basic: What physicochemical properties are critical for formulation?

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates prodrug strategies (e.g., phosphate esters).

- Stability : pH-dependent hydrolysis of the acetamide group requires buffered formulations (pH 6–8).

- Melting point : High melting points (>200°C) suggest solid-state stability .

Advanced: How can structural modifications enhance selectivity?

- Heterocyclic substitutions : Replacing indole with pyrazole increases selectivity for bacterial over mammalian cells.

- Metal complexation : Copper(II) or zinc(II) complexes improve antifungal activity (2–4x lower MIC) via redox cycling.

- PEGylation : Polyethylene glycol chains reduce cytotoxicity while maintaining potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.